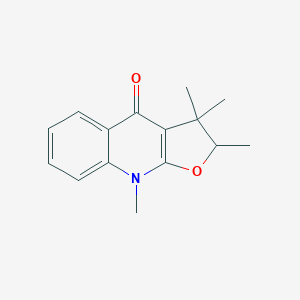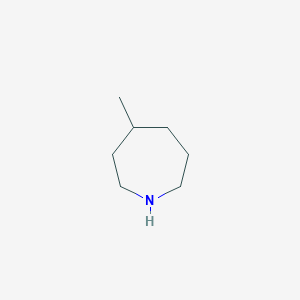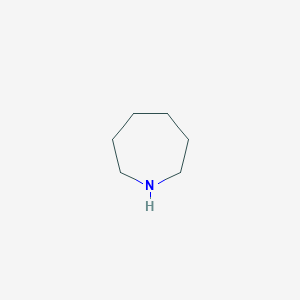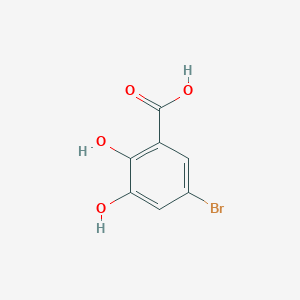![molecular formula C11H22Si B121518 Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane CAS No. 150929-88-7](/img/structure/B121518.png)
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is an organosilicon compound with the molecular formula C11H22Si It is characterized by a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane typically involves the hydrosilylation of 3-methylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction scheme is as follows:
3-methylcyclohexene+trimethylsilanePt or Rh catalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form the corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: The corresponding silane.
Substitution: Various substituted silanes depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can act as a radical H-donor or hydride donor, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane is unique due to the presence of the cyclohexene ring, which imparts distinct chemical properties compared to other trimethylsilyl compounds
Propiedades
IUPAC Name |
trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-10-6-5-7-11(8-10)9-12(2,3)4/h8,10H,5-7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPQEUBTPDCCIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=C1)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370021 |
Source


|
| Record name | Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150929-88-7 |
Source


|
| Record name | Trimethyl[(3-methylcyclohex-1-en-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)








